Cas no 957400-47-4 (1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid)
1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-CHLORO-3-METHYL-PHENOXYMETHYL)-1 H-PYRAZOLE-3-CARBOXYLIC ACID
- 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid
- HNB40047
- MFCD04967905
- SMR000024936
- HMS1701I07
- 1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxylic acid
- 1-(4-chloro-3-methylphenoxymethyl)-1H-pyrazole-3-carboxylic acid
- BRD-K50543087-001-07-4
- 957400-47-4
- 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- EN300-83680
- HMS2168I13
- MLS000090326
- 1-(4-CHLORO-3-METHYLPHENOXYMETHYL)PYRAZOLE-3-CARBOXYLIC ACID
- AKOS000306452
- STK312462
- 1-(4-chloro-3-methylphenoxymethyl)-1H-pyrazole-3-carboxylicacid
- CS-0262763
- 1-(4-Chloro-3-methyl-phenoxymethyl)-1 H -pyrazole-3-carboxylic acid
- BBL038724
- CHEMBL260533
- HMS3314M11
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- MDL: MFCD04967905
- Inchi: 1S/C12H11ClN2O3/c1-8-6-9(2-3-10(8)13)18-7-15-5-4-11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)
- InChI Key: TXMDOVNIJJNEHS-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C)OCN1C=CC(C(=O)O)=N1
Computed Properties
- Exact Mass: 266.0458199Da
- Monoisotopic Mass: 266.0458199Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 64.4Ų
1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027946-250mg |
1-(4-Chloro-3-methyl-phenoxymethyl)-1 H -pyrazole-3-carboxylic acid |
957400-47-4 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 027946-1g |
1-(4-Chloro-3-methyl-phenoxymethyl)-1 H -pyrazole-3-carboxylic acid |
957400-47-4 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 027946-5g |
1-(4-Chloro-3-methyl-phenoxymethyl)-1 H -pyrazole-3-carboxylic acid |
957400-47-4 | 5g |
£963.00 | 2022-03-01 | ||
| abcr | AB498914-100 mg |
1-[(4-Chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498914-250 mg |
1-[(4-Chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB498914-500 mg |
1-[(4-Chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB498914-1 g |
1-[(4-Chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB498914-5 g |
1-[(4-Chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 5g |
€1,185.30 | 2022-03-01 | ||
| Enamine | EN300-83680-0.05g |
1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 95% | 0.05g |
$97.0 | 2023-09-02 | |
| Enamine | EN300-83680-0.1g |
1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid |
957400-47-4 | 95% | 0.1g |
$144.0 | 2023-09-02 |
1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid Suppliers
1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid
Introduction to 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid (CAS No. 957400-47-4)
1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid, identified by its CAS number 957400-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 4-chloro-3-methylphenoxy substituent and the pyrazole core, contribute to its unique chemical properties and biological interactions, making it a valuable scaffold for drug discovery and development.
The pyrazole moiety is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. This nitrogen-rich structure allows for various hydrogen bonding interactions and electronic distributions, which are critical for modulating biological activity. In 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid, the presence of the 4-chloro-3-methylphenoxy group introduces additional functional diversity. The chlorine atom at the fourth position of the phenyl ring enhances electrophilicity, while the methyl group at the third position provides steric hindrance and influences the compound's solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such structural motifs in drug design. The combination of the pyrazole core with halogenated aromatic rings has been shown to improve binding affinity to target enzymes and receptors. For instance, studies have demonstrated that halogenated pyrazoles exhibit enhanced interaction with kinases and other enzymes involved in cancer pathways. The 4-chloro-3-methylphenoxy substituent in 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid may contribute to its potential as an inhibitor or modulator of such targets, making it a promising candidate for further investigation.
The carboxylic acid functionality at the 3-position of the pyrazole ring further expands the compound's chemical reactivity. This group can participate in esterification, amidation, or other conjugation reactions, allowing for derivatization into more complex pharmacophores. Such modifications are often employed to enhance pharmacokinetic properties, such as bioavailability or tissue distribution. In drug discovery pipelines, compounds like 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid serve as key intermediates in synthesizing novel therapeutics targeting neurological disorders, inflammatory diseases, and metabolic conditions.
Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in optimizing lead compounds. The pyrazole scaffold has been extensively studied for its role in developing antiviral, antibacterial, and anticancer agents. The specific substitution pattern in 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid may confer unique advantages in terms of selectivity and efficacy. For example, studies have shown that certain halogenated pyrazoles exhibit potent inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. The presence of both chlorine and methyl groups may fine-tune the compound's binding interactions with these enzymes.
In addition to its potential as a standalone therapeutic agent, 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid could serve as a building block for more complex molecules through library synthesis or combinatorial chemistry approaches. High-throughput screening (HTS) campaigns often rely on diverse libraries of such intermediates to identify hits with desired biological activity. The structural complexity of this compound allows it to be incorporated into larger scaffolds while retaining key pharmacophoric elements that contribute to target recognition.
The synthesis of 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps may include nucleophilic substitution reactions to introduce the phenoxy group, followed by carboxylation at the specified position on the pyrazole ring. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. Such innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
The pharmacological profile of this compound is still under exploration, but preliminary data suggest promising applications in modulating enzyme activity and receptor binding. For instance, derivatives of halogenated pyrazoles have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production pathways. The unique structural features of 1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid may enable it to interact with similar targets while offering improved selectivity over existing therapeutics.
In conclusion,1-(4-chloro-3-methylphenoxy)methyl-1H-pyrazole-3-carboxylic acid (CAS No. 957400-47-4) represents a significant advancement in pharmaceutical chemistry due to its well-designed molecular architecture and potential therapeutic applications. Its combination of a pyrazole core with halogenated aromatic substituents makes it an attractive candidate for further research into drug discovery programs targeting various diseases. As computational tools continue to refine our understanding of molecular interactions, this compound will likely play a crucial role in developing next-generation therapeutics with enhanced efficacy and safety profiles.
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